d-Tetramethrin

Übersicht

Beschreibung

d-Tetramethrin is a potent synthetic insecticide belonging to the pyrethroid family. It is widely used in household insecticide products due to its effectiveness in targeting the nervous systems of insects. The compound is a white crystalline solid with a strong pyrethrum-like odor and a melting point ranging from 65 to 80°C . It is known for its rapid knockdown effect on insects, making it a popular choice for pest control.

Wissenschaftliche Forschungsanwendungen

d-Tetramethrin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying the reactivity and stability of pyrethroids.

Biology: Employed in studies on insect physiology and behavior, particularly in understanding the effects of insecticides on nervous systems.

Medicine: Investigated for its potential use in developing new insecticidal formulations for controlling vector-borne diseases.

Industry: Utilized in the formulation of household and agricultural insecticides to control pests effectively

Wirkmechanismus

Target of Action

d-Tetramethrin, also known as D-trans-Tetramethrin, is a potent synthetic insecticide in the pyrethroid family . It primarily targets the nervous system of insects .

Mode of Action

The mode of action of this compound involves its interaction with the insect’s nervous system . It affects the sodium channels in the nervous system .

Biochemical Pathways

It is known that this compound can be degraded first by cleavage of its carboxylester bond, followed by degradation of the five-carbon ring and its subsequent metabolism .

Pharmacokinetics

It is known that this compound is a mixture of isomers, and the trans isomer range is 75-85%, and the cis isomer range is 15-25% .

Result of Action

The primary result of this compound’s action is the disruption of the insect’s nervous system, leading to the insect’s death . In a study, a bacterial strain named A16 was able to completely degrade 25 mg·L −1 of tetramethrin after 9 days of incubation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, outdoor applications can be made via ultra-low volume thermal foggers . The half-life of this compound is 12.5–14 days in soil and 13–25 days in water .

Biochemische Analyse

Biochemical Properties

d-Tetramethrin interacts with various enzymes and proteins in biochemical reactions . For instance, it has been observed to alter oxidative stress parameters in in vivo aquatic animal model organisms

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by altering oxidative stress parameters . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently being studied.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being actively researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are being conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and may affect metabolic flux or metabolite levels . The specifics of these interactions and effects are currently being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may affect its localization or accumulation

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: d-Tetramethrin is synthesized through a series of chemical reactions involving the esterification of chrysanthemic acid with 3,4,5,6-tetrahydrophthalimidomethyl alcohol. The process involves the use of various reagents and catalysts to achieve the desired product. The reaction conditions typically include controlled temperatures and specific solvents to ensure the purity and yield of the compound .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to optimize the production yield. The final product is then purified through techniques such as distillation and crystallization to obtain the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: d-Tetramethrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be analyzed using techniques such as gas chromatography and high-performance liquid chromatography .

Vergleich Mit ähnlichen Verbindungen

Tetramethrin: A closely related compound with similar insecticidal properties.

Permethrin: Another pyrethroid insecticide known for its effectiveness against a wide range of insects.

Allethrin: A synthetic pyrethroid used in household insecticides.

Resmethrin: Known for its rapid knockdown effect on insects.

Bifenthrin: A pyrethroid used in agricultural and household pest control

Uniqueness of d-Tetramethrin: this compound is unique due to its specific isomeric composition, which enhances its insecticidal properties. The compound’s rapid knockdown effect and high potency make it a preferred choice for controlling insect populations in various settings .

Biologische Aktivität

d-Tetramethrin is a synthetic pyrethroid widely used as an insecticide, particularly in mosquito control. Its biological activity has been the subject of various studies, focusing on its toxicological effects, mechanisms of action, and environmental impact. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and relevant data.

This compound is classified as a type 1 pyrethroid, characterized by the absence of a cyano group at the α carbon position of the alcohol moiety. Its primary mechanism involves modulation of sodium channels in nerve cell membranes, leading to prolonged depolarization and hyperactivity of the nervous system in target organisms, which can result in paralysis and death .

Acute Toxicity

The acute toxicity profile of this compound varies across different species. In laboratory studies, it has been shown to exhibit slight toxicity through oral and dermal routes. The following table summarizes the acute toxicity data:

| Study Type | Species | LD50 (mg/kg) | Toxicity Category |

|---|---|---|---|

| Acute oral | Rat | > 5,000 | IV |

| Acute dermal | Rat | > 5,000 | IV |

| Acute dermal | Rabbit | > 2,000 | III |

These results indicate that while this compound is generally considered low in toxicity for mammals, it can still cause significant neurotoxic effects at high doses .

Hepatotoxicity in Zebrafish

Recent studies have highlighted the hepatotoxic effects of this compound using zebrafish as a model organism. Exposure to varying concentrations resulted in significant liver damage characterized by:

- Oxidative stress : Increased levels of reactive oxygen species (ROS) leading to cellular damage.

- Inhibition of cell proliferation : Altered expression of genes associated with apoptosis and inflammation.

- Histopathological changes : Presence of vacuoles and nuclear distortion in liver cells.

The liver area in exposed zebrafish larvae was significantly smaller compared to controls, indicating metabolic dysfunction .

Enantioselectivity in Toxicity

This compound has two chiral centers resulting in four stereoisomers. Research indicates that these enantiomers exhibit different toxicological profiles. For instance:

- (+)-Tet showed higher lethality compared to (±)-Tet and (−)-Tet.

- The bioconcentration factor was highest for (±)-Tet, followed by (+)-Tet and (−)-Tet.

Embryos were found to be more sensitive than juveniles or yolk sac larvae, emphasizing the importance of developmental stage in assessing toxic effects .

Efficacy Against Insect Species

A study evaluated the effectiveness of this compound combined with acetamiprid against common grain pests such as Tenebrio molitor and Alphitobius diaperinus. The results demonstrated:

- Immediate mortality : All T. molitor died after 7 days at maximum doses on various surfaces.

- Food presence impact : Mortality rates were significantly lower when food was available.

The study concluded that this compound is highly effective under specific conditions but less so when food is present .

Environmental Impact

Due to its widespread use, this compound is often found as an environmental contaminant. Its persistence raises concerns regarding potential risks to non-target organisms and ecosystems. Monitoring programs are essential to assess its long-term ecological effects and mitigate risks associated with its use .

Eigenschaften

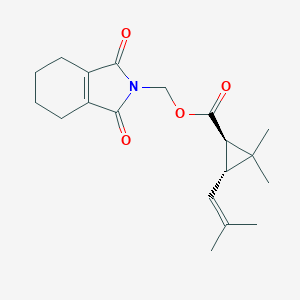

IUPAC Name |

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBMCYHAMVGWJQ-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058289 | |

| Record name | Tetramethrin [(1R)-trans isomer] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

YELLOW OR BROWN VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.1 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 10 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1166-46-7, 5284-41-3, 52556-74-8, 7696-12-0 | |

| Record name | d-trans-Tetramethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1166-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-trans-Tetramethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Tetramethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Tetramethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052556748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethrin [(1R)-trans isomer] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHRIN, D-TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99PWN9P00O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.